(2E)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide is a synthetic organic compound that features a pyrimidine ring substituted with dimethylamino and dimethyl groups, and an acrylamide moiety conjugated with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation of 2-(dimethylamino)-4,6-dimethylpyrimidine-5-carbaldehyde with furan-2-ylacrylamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: The corresponding amine derivative.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
(2E)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic acid: A compound with a furan ring and carboxylic acid groups, used in polymer synthesis.
Imidazo[1,2-a]pyridines: Heterocyclic compounds with similar structural features, used in pharmaceutical chemistry.
Uniqueness
(2E)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide is unique due to its combination of a pyrimidine ring with a furan-acrylamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-10-14(11(2)17-15(16-10)19(3)4)18-13(20)8-7-12-6-5-9-21-12/h5-9H,1-4H3,(H,18,20)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJZJPINXNIJON-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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